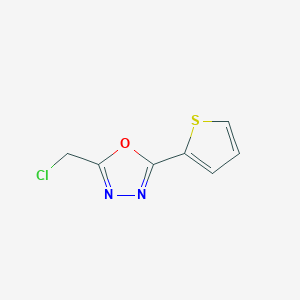![molecular formula C10H15N3O2S2 B1349656 {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid CAS No. 68161-57-9](/img/structure/B1349656.png)
{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid” is a chemical compound with a molecular weight of 273.3776 dalton . It is also known as a type of chemical entity .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, such as “{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid”, has been a subject of research due to their broad range of biological activities . For instance, a compound named N-{4-[(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl]phenyl}N9-(2-methylphenyl) thiourea showed the highest protection (68.42%) at 25 mg/kg in petit mal seizures .
Molecular Structure Analysis
The molecular structure of “{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid” is responsible for its various pharmacological activities . The 1,3,4-thiadiazole moiety, which is a common and integral feature of this compound, exhibits a wide variety of biological activities .
Chemical Reactions Analysis
The 1,3,4-thiadiazole nucleus, which is a part of “{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid”, is one of the most important and well-known heterocyclic nuclei . It forms an important class of natural and nonnatural products, many of which exhibit useful biological activities .
Applications De Recherche Scientifique
Synthesis Methods
Chemical Properties and Tautomerism
Research has also delved into the chemical properties and tautomerism of these compounds. The acidity constants of 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid were determined using both experimental and theoretical methods, providing insights into the stability of its tautomers in aqueous solutions and offering a deeper understanding of its reactivity and aromaticity (Raluca Pop et al., 2015).
Pharmacological Potential
Antimycobacterial Activity
Several studies have investigated the antimycobacterial properties of these compounds. Research has shown that {[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives} exhibit activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, highlighting the potential of these compounds in treating tuberculosis (M. G. Mamolo et al., 2001).
Antimicrobial Activities
The antimicrobial properties of these compounds have been a focus of several studies. Research into 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid has demonstrated significant activity against various strains of microbes, indicating their potential as antimicrobial agents (M. Noolvi et al., 2016).
Insecticidal Activities
The insecticidal activities of derivatives of 1,3,4-thiadiazole have been explored, with studies showing that certain compounds exhibit inhibitory effects against pests like the Armyworm, suggesting applications in agricultural pest management (L. Jia, 2015).
Antioxidant Properties
There's also interest in the antioxidant properties of thiadiazole derivatives. Research on new derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole has led to the production of compounds with potential antioxidant effects, opening avenues for their use in therapies against oxidative stress-related conditions (Akram S. Al-Haidari & E. Al-Tamimi, 2021).
Propriétés
IUPAC Name |
2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S2/c14-8(15)6-16-10-13-12-9(17-10)11-7-4-2-1-3-5-7/h7H,1-6H2,(H,11,12)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLHCHYQJDYJKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NN=C(S2)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368565 |
Source


|
| Record name | {[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid | |
CAS RN |
68161-57-9 |
Source


|
| Record name | {[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)
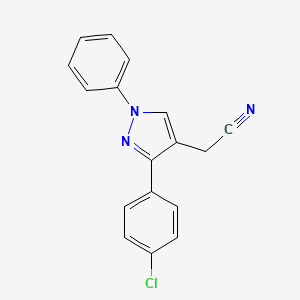
![2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349581.png)
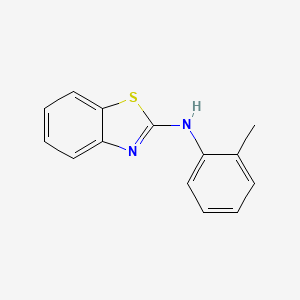
![1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349591.png)
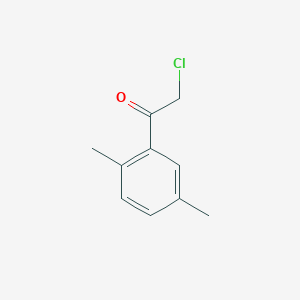
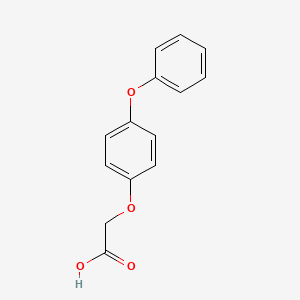
![1-[(3,4-Dimethylphenyl)sulfonyl]piperazine](/img/structure/B1349610.png)
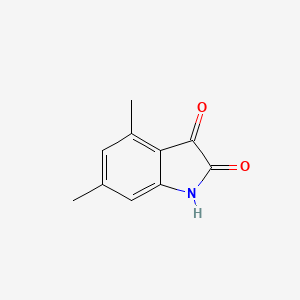
![2-[(2-Chloro-phenylamino)-methyl]-phenol](/img/structure/B1349618.png)
![2-{[(2-Methoxyphenyl)amino]methyl}phenol](/img/structure/B1349619.png)
![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)
